4,7-Dihydroxycoumarin

Descripción general

Descripción

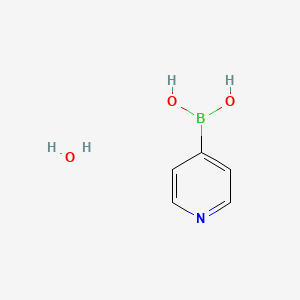

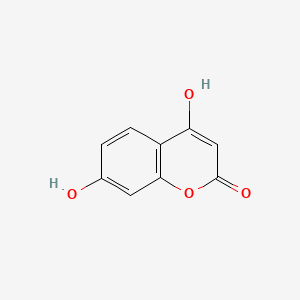

4,7-Dihydroxycoumarin is a naturally occurring compound found in various plants such as parsley and chamomile . It belongs to the coumarin family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including its ability to bind DNA, impact gene expression, and induce apoptosis in tumor cells .

Mecanismo De Acción

Target of Action

Coumarins, a broad class of compounds to which 4,7-dihydroxycoumarin belongs, are known to have pronounced pharmacological properties and therapeutic potential .

Mode of Action

It has been found that this compound derivatives can react with ho• radicals via hat/pcet and splet mechanisms . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Coumarins are known to originate from the phenylpropanoid pathway in plants . The biosynthesis of novobiocin and clorobiocin, which are aminocoumarin antibiotics characterized by their 3-amino-4,7-dihydroxycoumarin moiety, is one of the best-understood pathways of secondary metabolism in streptomycetes .

Pharmacokinetics

Coumarins are known to undergo hepatic metabolism where cytochrome p450 acts as an inducer of the oxidative processes of coumarins . They are rapidly absorbed and distributed throughout the body with high concentrations detected in the liver and kidneys .

Result of Action

It has been found that all compounds had significantly reduced amounts of ho• radicals present in the reaction system under physiological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that the addition of both SO4^2- and NO3^- could improve the photocatalytic performance whereas the k value dropped with excess Cl^- addition . Moreover, this compound exhibited extensive degradability to the frequently coexisted pollutants in nitrobenzene-contaminated wastewater .

Análisis Bioquímico

Biochemical Properties

4,7-Dihydroxycoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antimicrobial and antioxidant activities, suggesting that it interacts with enzymes involved in microbial growth and oxidative stress .

Cellular Effects

This compound has been shown to exert effects on various types of cells. For example, it has been found to have antiradical capacity, reducing the amount of HO• radicals present in the reaction system under physiological conditions . This suggests that this compound can influence cell function by modulating oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It has been found to exhibit antiradical capacity predominantly through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to exhibit sustainable antiradical activity under simulated solar irradiation . This suggests that this compound is stable and does not degrade significantly over time under these conditions.

Metabolic Pathways

It is known that coumarin derivatives are involved in various metabolic pathways in organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,7-Dihydroxycoumarin can be synthesized through various methods. One common approach involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid . The reaction is typically carried out at elevated temperatures under an inert atmosphere to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .

Análisis De Reacciones Químicas

4,7-Dihydroxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert it into dihydrocoumarins, which have different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,7-Dihydroxycoumarin has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4,7-Dihydroxycoumarin is unique among coumarins due to its specific hydroxylation pattern, which imparts distinct biological activities. Similar compounds include:

Esculetin (6,7-Dihydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.

Scopoletin (7-Hydroxy-6-methoxycoumarin): Exhibits anti-inflammatory and antimicrobial activities.

Umbelliferone (7-Hydroxycoumarin): Used in the treatment of various skin disorders due to its photoprotective properties.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the coumarin family.

Propiedades

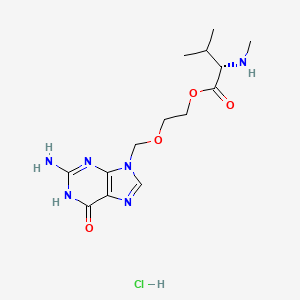

IUPAC Name |

4,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSRKZFPSNZSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173558 | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1983-81-9 | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 °C | |

| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of 4,7-Dihydroxycoumarin?

A1: The molecular formula of this compound is C9H6O4, and its molecular weight is 178.14 g/mol.

Q2: Does the position of the hydroxyl group affect the acidity of hydroxycoumarins?

A2: Yes, the position of the hydroxyl group significantly impacts the acidity of hydroxycoumarins. Research shows that the location influences electron delocalization and solvent-solute interactions in their anionic forms, leading to significant pKa variations [ [] ]. For example, 4-hydroxycoumarin (4-HC) is significantly more acidic than 7-hydroxycoumarin (7-HC).

Q3: Is there a spectroscopic technique to distinguish between different hydroxycoumarin isomers?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can differentiate between hydroxycoumarin isomers. [ [] ] successfully correlated experimental and computed 13C NMR shifts of this compound, demonstrating the technique's utility for structural elucidation.

Q4: What is known about the tautomeric behavior of this compound?

A4: this compound, like other 4-hydroxycoumarins, exhibits keto-enol tautomerism. Studies using NMR have confirmed that the 4-hydroxy-2-chromenone tautomeric form is predominant [ [] ]. Additionally, H-D exchange experiments reveal exchange at the C(3) atom of the lactone ring, further highlighting the dynamic nature of this molecule.

Q5: What are the known biological activities of this compound derivatives?

A5: this compound derivatives exhibit a range of biological activities, including:

- Antimicrobial: Demonstrated activity against gram-positive bacteria, specifically Bacillus subtilis ATCC 6633. [ [] ]

- Anticancer: Show cytotoxic effects on the MCF-7 breast cancer cell line. [ [] ]

- Anti-HIV: Studies have explored the use of this compound and its derivatives as potential HIV integrase inhibitors. [ [], [] ]

Q6: How do aminophenol modifications impact the biological activity of this compound?

A6: Aminophenol modifications on this compound significantly influence its biological activity. For example, 3-(1-(2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate exhibited notable cytotoxic activity against HCT-116 cells. [ [] ] These modifications seem to influence interactions with specific biological targets, contributing to the observed activity profiles.

Q7: How does this compound interact with DNA Gyrase?

A7: While this compound itself doesn't directly inhibit DNA gyrase, its derivative, clorobiocin, is a potent inhibitor. Clorobiocin, containing a 3-amino-4,7-dihydroxycoumarin moiety, interacts with the B subunit of bacterial gyrase, blocking ATP-dependent DNA supercoiling. [ [] ] This highlights the potential of this scaffold for developing antibacterial agents.

Q8: How is computational chemistry employed in this compound research?

A8: Computational tools are extensively used to study this compound and its derivatives. Key applications include:

- Molecular Docking: Predicts binding interactions with target proteins, such as epidermal growth factor receptor (EGFR), estrogen receptor (ER), and progesterone receptor (PR) for anticancer activity. [ [], [] ]

- Density Functional Theory (DFT): Used to evaluate antiradical properties by calculating thermodynamic and kinetic parameters for different radical scavenging mechanisms (HAT, SET-PT, SPLET). [ [], [], [] ]

- QSAR Modeling: Building models to correlate the structure of this compound derivatives with their biological activity, aiding the design of more potent and selective compounds. [ [] ]

Q9: What is the role of the central linker in the activity of dimeric this compound derivatives as HIV integrase inhibitors?

A9: The central linker in dimeric this compound derivatives plays a crucial role in their activity as HIV integrase inhibitors. Studies reveal that an aryl substituent on the central methylene linker is crucial for activity. [ [] ] Increasing the linker's lipophilicity by using extended aromatic systems enhances potency, suggesting the importance of hydrophobic interactions with the target enzyme.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)

![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)